molecular formula C21H22ClN3O3S B2789287 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone CAS No. 897488-24-3

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone

Cat. No.: B2789287
CAS No.: 897488-24-3
M. Wt: 431.94
InChI Key: GDUWRVRHAJSQGO-UHFFFAOYSA-N
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Description

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound functions as a potent and selective kinase inhibitor, with studies indicating its activity against Src kinase family members, which are pivotal signaling proteins involved in cellular processes like proliferation, differentiation, and survival. Its core research value lies in its application as a chemical probe to investigate the complex signaling pathways associated with Src kinase in various disease models, particularly in oncology for the study of cancer cell growth, invasion, and metastasis. The molecular structure, featuring the 7-chloro-4-methylbenzo[d]thiazole moiety linked to a 2,3-dimethoxyphenyl methanone via a piperazine linker, is optimized for high-affinity binding to the ATP-binding site of target kinases. Researchers utilize this compound in vitro to elucidate the role of specific kinases in signal transduction and to explore potential therapeutic strategies. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications. The compound is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity for reliable and reproducible research outcomes.

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-13-7-8-15(22)19-17(13)23-21(29-19)25-11-9-24(10-12-25)20(26)14-5-4-6-16(27-2)18(14)28-3/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUWRVRHAJSQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds have been extensively studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN3O3SC_{21}H_{20}ClN_3O_3S with a molecular weight of 429.9 g/mol. The structure features a thiazole ring, a piperazine moiety, and a dimethoxyphenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H20ClN3O3SC_{21}H_{20}ClN_3O_3S
Molecular Weight429.9 g/mol
CAS Number897488-97-0

Target Interactions

Thiazole derivatives are known to interact with various biological targets. The specific interactions of this compound may involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell signaling pathways.
  • Receptor Binding : Binding to specific receptors that modulate neurotransmitter release or inflammatory responses.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its structural features. Thiazole derivatives have been shown to influence:

  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Antitumor Activity : Inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins.

Antitumor Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds with similar structures can induce apoptosis in various cancer cell lines:

CompoundIC50 (µg/mL)Cell Line Tested
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431

The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, indicating that modifications in the structure can lead to improved antitumor efficacy.

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial effects. The compound may exhibit activity against various bacterial and fungal strains, contributing to its potential use as an antimicrobial agent.

Case Studies and Research Findings

  • Anticonvulsant Properties : A study evaluated the anticonvulsant activity of thiazole derivatives and found that certain modifications led to enhanced protective effects against seizures.
  • Neuroprotective Effects : Research indicates that similar compounds can cross the blood-brain barrier and modulate neurotransmitter levels, suggesting potential applications in neurodegenerative diseases.
  • Inflammatory Response Modulation : Thiazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines, which may be relevant for treating inflammatory conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including the compound , exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, thiazole-based compounds have been tested against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis, making them candidates for further development in cancer therapeutics .

Anticonvulsant Properties

The anticonvulsant activity of thiazole derivatives has been well-documented. Compounds structurally related to (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone have shown efficacy in models of epilepsy, with some analogues achieving median effective doses significantly lower than standard medications . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings enhance their anticonvulsant effects.

Antimicrobial Activity

Thiazole compounds are known for their antimicrobial properties. Studies have reported that certain thiazole derivatives exhibit activity against a range of bacterial strains. The presence of electron-withdrawing groups on the aromatic rings has been linked to increased antimicrobial potency, suggesting potential applications in developing new antibiotics .

Protein Interaction

This compound may interact with specific proteins or enzymes, inhibiting their activity and thereby modulating cellular processes. For instance, it could act as an inhibitor of protein disulfide isomerase (PDI), which is involved in protein folding and has implications in cancer and other diseases .

Signaling Pathways

The compound may influence various signaling pathways associated with inflammation, cell survival, and apoptosis. This modulation can lead to therapeutic effects in conditions such as cancer or neurological disorders.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example, a study reported that thiazole derivatives showed significant cytotoxic effects on HT-29 colorectal cancer cells, with IC50 values indicating potent activity compared to established chemotherapeutics .

In Vivo Studies

Animal model studies are crucial for understanding the therapeutic potential of this compound. In one study involving mice with induced seizures, compounds similar to this compound exhibited notable anticonvulsant effects, providing a foundation for future clinical trials.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity in HT-29
AnticonvulsantEfficacy in seizure models
AntimicrobialActivity against bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares structural motifs with several analogs:

  • Benzo[b]thiophene-piperazine derivatives (e.g., 7f and 8a from ): These feature a benzo[b]thiophene instead of benzo[d]thiazole, with nitro or aryl substituents on the piperazine.
  • Thiophene-piperazine methanones (e.g., compound 21 in ): Replace the benzo[d]thiazole with a thiophene ring.
  • Pyrazole-piperazine hybrids (e.g., compound 5 in ): Substitute the benzothiazole with a pyrazole-triazole system.
Physical and Spectroscopic Properties
Property Target Compound (Inferred) Compound 7f () Compound 8a ()
Melting Point Not reported 138–141°C 148–149°C
IR Absorptions Expected C=O (1680–1720 cm⁻¹) C=O (1680 cm⁻¹), NO₂ (1520 cm⁻¹) O–H (3400 cm⁻¹), C=C (1600 cm⁻¹)
1H-NMR Features Piperazine protons (δ 2.5–3.5 ppm) Aromatic H (δ 6.8–8.2 ppm) Methoxy H (δ 3.8–3.9 ppm)

Key Observations :

  • The 2,3-dimethoxyphenyl group introduces steric and electronic effects distinct from the 4-nitrophenyl group in 7f, altering receptor-binding selectivity .

Critical Analysis of Structural Modifications

Impact of Heterocyclic Core
  • Benzothiazole vs.
  • Thiazole vs. Thiadiazole : Thiadiazoles () introduce additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity .
Role of Substituents
  • Chloro vs. Methoxy Groups : The 7-chloro substituent in the target compound may confer higher electrophilicity compared to methoxy groups, influencing reactivity in nucleophilic environments.
  • Piperazine Linker : The piperazine’s conformational flexibility allows optimal positioning of aromatic systems for receptor interactions, as seen in compound 5 () .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis requires multi-step protocols with precise control of reaction conditions. Key steps include:

  • Coupling reactions : Use carbodiimides or palladium catalysts to link the benzo[d]thiazole and piperazine moieties .
  • Functional group protection : Protect reactive groups (e.g., methoxy or chloro) during intermediate steps to avoid side reactions .
  • Purification : Employ column chromatography or recrystallization to isolate high-purity intermediates and final products . Optimization parameters include solvent polarity (e.g., DMF for nucleophilic substitutions), temperature (60–120°C for coupling reactions), and catalyst loading (e.g., 5–10 mol% Pd for cross-couplings) .

Q. Which spectroscopic techniques are critical for structural characterization?

A combination of NMR (¹H/¹³C for piperazine and aromatic proton assignments), IR (to confirm carbonyl and C-S bonds), and HRMS (for molecular ion validation) is essential. For example:

  • ¹H NMR : The piperazine protons appear as broad singlets (δ 2.5–3.5 ppm), while the benzo[d]thiazole protons show deshielded signals (δ 7.0–8.5 ppm) .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-S) confirm key functional groups .

Q. What functional group transformations are observed during synthesis?

Common reactions include:

  • Nucleophilic substitution : Chloro groups on the benzo[d]thiazole react with piperazine under basic conditions (K₂CO₃, DMF) .
  • Oxidation/Reduction : Methanone groups remain stable, but thiazole sulfur may oxidize to sulfoxides under strong oxidants (e.g., mCPBA) .
  • Electrophilic aromatic substitution : The electron-rich dimethoxyphenyl ring undergoes nitration or halogenation .

Q. What purification techniques ensure high-purity yields post-synthesis?

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%) for intermediates .
  • Recrystallization : Ethanol/water mixtures effectively purify the final product .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm >95% purity for biological testing .

Advanced Research Questions

Q. How can computational tools predict reactivity or biological interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the methanone carbonyl is a strong electrophile (LUMO ≈ -1.5 eV) .
  • Molecular docking : Simulate binding to targets like serotonin receptors (5-HT₂A) or kinases (e.g., PI3K) using AutoDock Vina. The piperazine moiety often anchors to Asp155 in 5-HT₂A .
  • MD simulations : Assess stability in lipid bilayers to predict blood-brain barrier permeability .

Q. How to resolve contradictions in biological activity data across studies?

  • Comparative assay design : Standardize cell lines (e.g., HEK293 vs. SH-SY5Y) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Dose-response curves : Test IC₅₀ values across a wider range (e.g., 1 nM–100 µM) to account for potency variability .

Q. What SAR strategies identify the pharmacophore?

  • Systematic substitution : Replace the 2,3-dimethoxyphenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OH) groups to assess activity changes .
  • Bioisosteric replacement : Swap the benzo[d]thiazole with indole or benzoxazole to evaluate scaffold flexibility .
  • Fragment-based screening : Test truncated analogs (e.g., piperazine-methanone alone) to pinpoint essential motifs .

Q. How to assess stability under storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
  • TGA/DSC : Determine thermal stability (decomposition onset >200°C indicates suitability for long-term storage) .
  • Solution stability : Test in PBS (pH 7.4) and DMSO at -20°C/4°C/25°C; use NMR to detect hydrolysis .

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